molecular formula C20H19ClN4O2S B2711979 N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921484-27-7

N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2711979
CAS No.: 921484-27-7
M. Wt: 414.91
InChI Key: YGKCPCQRFZWRAA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of various functional groups, such as the thiazole ring, urea linkage, and substituted phenyl rings, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Urea Formation: The urea linkage is introduced by reacting an amine with an isocyanate. In this case, p-tolyl isocyanate reacts with an appropriate amine to form the urea derivative.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible functional groups.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in a disease pathway or activate a receptor to elicit a biological response. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-3-7-15(8-4-12)22-19(27)25-20-23-16(11-28-20)10-18(26)24-17-9-14(21)6-5-13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKCPCQRFZWRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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